molecular formula C16H14F3NO3 B279797 4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide

4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide

Cat. No. B279797
M. Wt: 325.28 g/mol
InChI Key: NIIRDXVXXHGBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide, also known as DFN-15, is a small molecule drug that has shown potential in the treatment of various types of cancer. It belongs to the class of benzamide compounds and has a molecular weight of 367.36 g/mol.

Mechanism of Action

4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide exerts its anti-cancer effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and maintenance, and its inhibition leads to the accumulation of DNA damage and subsequent cell death in cancer cells. 4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Biochemical and Physiological Effects:
4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide has several advantages for use in lab experiments, including its high purity and yield, favorable pharmacokinetic profile, and well-established mechanism of action. However, its limitations include the need for further preclinical and clinical studies to establish its safety and efficacy in humans.

Future Directions

There are several future directions for the development of 4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide, including the optimization of its chemical structure to improve its potency and selectivity, the identification of biomarkers for patient selection, and the evaluation of its efficacy in combination with other chemotherapeutic agents. Additionally, further preclinical and clinical studies are needed to establish the safety and efficacy of 4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide in humans and to determine its optimal dosing regimen.

Synthesis Methods

4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide can be synthesized by a multistep process involving the reaction of 4-fluoro-2-methylphenol with 4-chloro-3-methoxybenzoic acid, followed by the reaction of the resulting compound with difluoromethoxyamine hydrochloride. The final step involves the reaction of the resulting compound with thionyl chloride and methanol to obtain 4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide in high yield and purity.

Scientific Research Applications

4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide has been extensively studied for its potential use in the treatment of various types of cancer, including breast, lung, and pancreatic cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine, in preclinical studies.

properties

Molecular Formula

C16H14F3NO3

Molecular Weight

325.28 g/mol

IUPAC Name

4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C16H14F3NO3/c1-9-7-11(17)4-5-12(9)20-15(21)10-3-6-13(23-16(18)19)14(8-10)22-2/h3-8,16H,1-2H3,(H,20,21)

InChI Key

NIIRDXVXXHGBOG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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